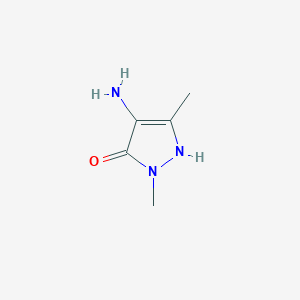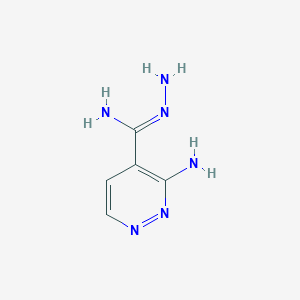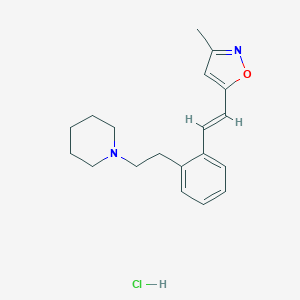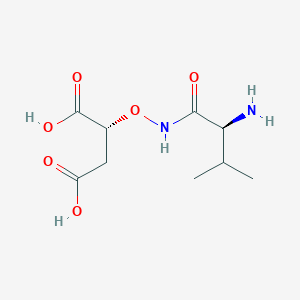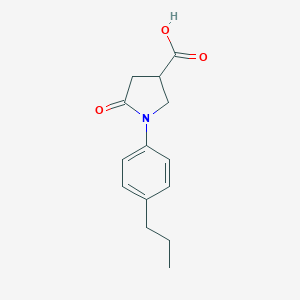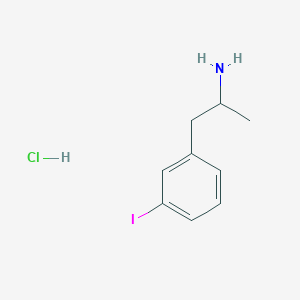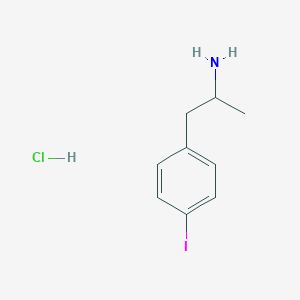
6-Trimethylsilylthio-9-trimethylsilylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Trimethylsilylthio-9-trimethylsilylpurine is a compound that belongs to the class of purine derivatives. It is commonly used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine is not fully understood. However, it is believed to act as a nucleophilic reagent due to the presence of the thiol group. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
6-Trimethylsilylthio-9-trimethylsilylpurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, indicating its potential as an anticancer agent. It has also been shown to possess antiviral activity against certain viruses, including HIV-1 and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Trimethylsilylthio-9-trimethylsilylpurine in lab experiments is its unique properties, which make it useful for a variety of applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-Trimethylsilylthio-9-trimethylsilylpurine in scientific research. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and potential for use in cancer treatment. Additionally, it may have applications in the development of novel antiviral agents. Further research is also needed to explore its potential for use in other areas of scientific research.
Conclusion
In conclusion, 6-Trimethylsilylthio-9-trimethylsilylpurine is a compound with various applications in scientific research. Its unique properties and potential for use in a variety of experiments make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential for use in various applications.
Métodos De Síntesis
The synthesis of 6-Trimethylsilylthio-9-trimethylsilylpurine involves the reaction of 9-chloro-6-trimethylsilylpurine with trimethylsilyl thiolate in the presence of a base. This reaction results in the formation of 6-Trimethylsilylthio-9-trimethylsilylpurine, which can be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-Trimethylsilylthio-9-trimethylsilylpurine has various applications in scientific research. It is commonly used as a precursor for the synthesis of other purine derivatives. It has also been used as a reagent for the determination of trace amounts of mercury in environmental samples. Additionally, it has been used in the synthesis of novel antiviral agents.
Propiedades
IUPAC Name |
trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKXNUDPDVSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157397 |
Source


|
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trimethylsilylthio-9-trimethylsilylpurine | |
CAS RN |
132151-80-5 |
Source


|
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


